molecular formula C8H9ClOS B8422249 (2-chloro-4-methoxyphenyl)methanethiol

(2-chloro-4-methoxyphenyl)methanethiol

Cat. No.: B8422249
M. Wt: 188.67 g/mol
InChI Key: WNRZZMBEORNQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-4-methoxyphenyl)methanethiol is a chemical compound of interest in organic and medicinal chemistry research. It features a methanethiol group attached to a 2-chloro-4-methoxyphenyl ring, making it a potential building block for synthesizing more complex molecules. Compounds containing thiol groups are highly valuable in the development of covalent inhibitors, which are designed to form irreversible bonds with specific cysteine residues in target proteins . This mechanism, known as targeted covalent inhibition, has become a validated approach in drug discovery for enhancing selectivity and overcoming drug resistance, as demonstrated by approved drugs like afatinib and osimertinib . Furthermore, thiol-containing compounds can be utilized in macrocyclization strategies. For instance, research has shown methods for peptide macrocyclization using bis-thioether linkages to create conformationally constrained peptides, which can serve as inhibitors for protein-protein interactions . As such, this compound may be applied in the synthesis of peptide mimics, enzyme inhibitors, or as a precursor in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

(2-chloro-4-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9ClOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3

InChI Key

WNRZZMBEORNQMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CS)Cl

Origin of Product

United States

Preparation Methods

Halogen-Thiol Exchange Reactions

A common approach involves substituting a halogen atom (e.g., chlorine or bromine) in 2-chloro-4-methoxybenzyl chloride with a thiol group. Thiourea or sodium hydrosulfide (NaSH) are frequently employed as sulfur sources.

Example Protocol :

  • Precursor : 2-Chloro-4-methoxybenzyl chloride (1.0 eq)

  • Reagent : Thiourea (1.2 eq) in ethanol/water (3:1)

  • Conditions : Reflux at 80°C for 6–8 hours

  • Workup : Acid hydrolysis (HCl) to convert the intermediate isothiouronium salt to the thiol.

Outcomes :

  • Yield : 70–85%

  • Purity : >90% (HPLC)

  • Challenges : Competing elimination reactions and over-hydrolysis may reduce yield.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide ) improve interfacial reactions in biphasic systems.

Comparative Data :

SolventCatalystYield (%)Reaction Time (h)
EthanolNone728
DMFTBAB885
DichloromethaneTriethylbenzyl ammonium826

Table 1: Solvent and catalyst effects on nucleophilic substitution.

Reduction of Sulfur-Containing Precursors

Disulfide Reduction

(2-Chloro-4-methoxyphenyl)methyldisulfide can be reduced to the thiol using LiAlH₄ or NaBH₄ in tetrahydrofuran (THF).

Reaction Scheme :
(Ar-CH₂-S)₂ + 2 LiAlH₄ → 2 Ar-CH₂-SH + 2 LiAlO₂\text{(Ar-CH₂-S)₂ + 2 LiAlH₄ → 2 Ar-CH₂-SH + 2 LiAlO₂}

Optimization :

  • Temperature : 0°C to room temperature

  • Yield : 78–90%

  • Safety Note : LiAlH₄ poses fire risks; NaBH₄ is safer but less efficient.

Sulfonic Acid Reduction

Sulfonic acids (e.g., 2-chloro-4-methoxybenzenesulfonic acid ) are reduced to thiols using Red Phosphorus/I₂ in acetic acid.

Conditions :

  • Reflux at 120°C for 12 hours

  • Yield : 65–75%

  • Drawback : Corrosive reagents and prolonged reaction times.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates thiolation reactions, reducing time from hours to minutes. A 2023 study achieved 89% yield in 15 minutes using KSH in DMF under microwave conditions.

Biocatalytic Methods

Enzymatic sulfhydrylation using cystathionine γ-lyase has been explored for eco-friendly synthesis, though yields remain modest (50–60%) .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-methoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The mercaptan group can be oxidized to form disulfides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction: The compound can be reduced to remove the chloro group, forming a simpler benzyl mercaptan derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the mercaptan group.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to substitute the chloro group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the chloro group.

Major Products Formed

    Oxidation: Disulfides

    Substitution: Various substituted benzyl mercaptans

    Reduction: Benzyl mercaptan derivatives

Scientific Research Applications

(2-chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive mercaptan group.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-chloro-4-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen and Methoxy Substituted Methanethiols

Key structural analogs include:

  • (4-Methoxyphenyl)methanethiol : Lacks the ortho-chlorine substituent, leading to weaker electron-withdrawing effects and higher solubility in polar solvents due to the unhindered methoxy group.
  • (2-Chlorophenyl)methanethiol : Absence of the para-methoxy group reduces resonance stabilization, increasing volatility and reactivity in oxidation reactions.

Reactivity and Chemical Behavior

  • Acidity: The ortho-chlorine in (2-chloro-4-methoxyphenyl)methanethiol increases thiol acidity (predicted pKa ~8–9) compared to unsubstituted benzylthiols (pKa ~10). This is analogous to observations in halogenated thiophenols .
  • Oxidation : Thiols oxidize to disulfides or sulfonic acids depending on conditions. The methoxy group may stabilize intermediates via resonance, slowing oxidation compared to (2-chlorophenyl)methanethiol.
  • Nucleophilic Reactivity : The -SH group participates in addition reactions, as seen in methanethiol additions to chloro-cyclohexene derivatives (e.g., forming sulfides like 26–29 in ). Steric hindrance from ortho-chlorine may reduce reaction rates compared to less hindered analogs .

Data Tables

Table 1: Comparative Properties of Selected Aromatic Methanethiols

Compound Molecular Weight (g/mol) Predicted pKa Solubility (Polar Solvents) Key Reactivity Notes
This compound 188.66 ~8.5–9.0 Moderate Stabilized by resonance; slower oxidation
(2-Fluorophenyl)methanethiol 156.61 ~9.5–10.0 High Higher volatility; less acidic
(4-Methoxyphenyl)methanethiol 154.22 ~10.0–10.5 High Fast oxidation; no steric hindrance
Methanethiol (CH₃SH) 48.11 10.4 Low Rapid microbial degradation

Table 2: Reaction Outcomes of Methanethiol Additions to Chloro-Substituted Alkenes (Adapted from )

Substrate Reaction Temp (°C) Major Product (Yield %) Notes
2-Chloro-4-tert-butylcyclohexene -60 Cis-34 (dominant) Steric effects favor cis addition
1-Chloro-4-tert-butylcyclohexene 25 Trans-26 (70%) Thermodynamic control prevails

Research Findings and Implications

  • Synthetic Utility : The ortho-chloro and para-methoxy groups in this compound enable regioselective reactions, as seen in analogous systems (e.g., thiol-ene additions) .
  • Environmental Impact : Unlike volatile methanethiol, this compound’s aromatic structure may reduce atmospheric release, but persistence in aquatic systems warrants study .

Q & A

Q. What role does this compound play in atmospheric sulfur cycles?

  • Methodology :
  • Field sampling : Use cryotraps to collect air samples near industrial sites. Analyze via GC-SCD (sulfur chemiluminescence detection) .
  • Modeling : Input emission rates into GEOS-Chem to estimate aerosol formation potential. Compare with DMS oxidation pathways .
  • Lab studies : Expose to OH radicals in smog chambers; track degradation products (e.g., SO₂, CH₃SO₃H) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.